CNX-011-67 CNX-011-67 CNX-011-67 is a highly potent and selective small molecule agonist with an EC50 of 0.24 nM towards human GPR40. CNX-011-67 suppresses glucagon secretion in pancreatic islets under chronic glucolipotoxic conditions in vitro. CNX-011-67 enhances glucose responsiveness, insulin secretion and islet insulin content in n-STZ rats and in islets from type 2 diabetic patients.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0524140
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

CNX-011-67

CAS No.:

Cat. No.: VC0524140

Molecular Formula:

Molecular Weight:

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CNX-011-67 -

Specification

IUPAC Name unknow.
Appearance Solid powder

Introduction

Molecular Characteristics and Mechanism of Action

CNX-011-67 is characterized as a highly potent and selective small molecule agonist with exceptional binding affinity towards human GPR40, exhibiting an EC50 value of 0.24 nM . The compound targets GPR40 (also known as Free Fatty Acid Receptor 1), which is highly expressed in pancreatic beta cells, brain, and endocrine cells of the gastrointestinal tract .

The mechanism of action of CNX-011-67 involves activation of GPR40, which is coupled to Gαq/11 signaling pathway. Upon activation, this leads to increases in cytosolic calcium concentration and consequent enhancement of insulin secretion in a glucose-dependent manner . This glucose dependency is particularly important as it suggests a lower risk of hypoglycemia compared to some existing diabetes treatments.

CNX-011-67 has been shown to:

  • Enhance glucose responsiveness in pancreatic beta cells

  • Promote insulin secretion specifically at stimulatory glucose concentrations

  • Suppress glucagon secretion in pancreatic islets under chronic glucolipotoxic conditions

  • Improve beta-cell function and preservation in diabetes models

Preclinical Efficacy Studies

Studies in Zucker Diabetic Fatty (ZDF) Rats

Extensive evaluation of CNX-011-67 has been conducted in male ZDF rats, an established animal model of type 2 diabetes. In a pivotal seven-week study, CNX-011-67 was administered at a dose of 5 mg/kg twice daily to assess its effects on diabetes progression and beta-cell function .

Key findings from this study included:

  • Delayed onset of fasting hyperglycemia by approximately 3 weeks compared to vehicle-treated controls

  • Significant reduction in non-fasting glucose excursions

  • Enhanced insulin secretion in response to oral glucose load

  • Decreased fasting free fatty acids and triglyceride levels

  • Increased pancreatic and duodenal homeobox 1 (PDX1) expression

  • Improved insulin content in pancreatic islets

  • Reduction in plasma fructosamine, Homeostatic Model Assessment for Insulin Resistance (HOMA-IR), and beta-cell apoptosis

The metabolic parameters measured in this study are summarized in the following table:

ParametersLean controlZDF controlCNX-011-67 (5 mg/kg)
HbA1c3.84 ± 0.085.50 ± 0.305.18 ± 0.11
Fructosamine92.47 ± 10.68236.36 ± 19.08111.25 ± 10.61**
HOMA-IR2.16 ± 0.7464.26 ± 6.1841.82 ± 2.59*
HOMA-beta117.34 ± 39.351520.20 ± 227.302206.79 ± 418.69
PDX1 positive cells650 ± 49461 ± 47.50589 ± 43
Apoptotic cells00 ± 0047 ± 8.729 ± 4.6

*p < 0.05, **p < 0.01 compared with ZDF control

Studies in Neonatal Streptozotocin (n-STZ) Rats

Additional preclinical evaluation of CNX-011-67 was conducted in n-STZ rat models, which represent another important model of diabetes. The compound was administered at a dose of 15 mg/kg body weight twice daily in different treatment protocols:

  • Protocol 1: 12-week treatment with oral glucose tolerance tests at day 0 and week 8

  • Protocol 2: 8-week treatment followed by islet mRNA isolation for gene expression analysis

  • Protocol 3: 8-week treatment, followed by 1-week withdrawal, then reintroduction for 3 additional weeks

These studies demonstrated that chronic treatment with CNX-011-67 resulted in:

  • Improved glucose responsiveness

  • Enhanced phasic glucose-stimulated insulin secretion

  • Increased islet insulin content

  • Better glycemic control as assessed by oral glucose tolerance tests

Cellular and Molecular Effects

Effects on Insulin Secretion and Beta-Cell Function

In vitro studies using isolated rat pancreatic islets have provided detailed insights into the cellular mechanisms underlying the therapeutic effects of CNX-011-67. When islets were cultured under glucolipotoxic conditions (high glucose and palmitate), treatment with CNX-011-67 demonstrated:

  • Restoration of glucose-stimulated insulin secretion that had been impaired by glucolipotoxicity

  • Significant increase in islet insulin content

  • Enhanced ATP levels in response to glucose stimulation

  • Increased expression of key beta-cell genes including glucokinase (GCK), pancreatic and duodenal homeobox 1 (PDX1), and insulin (INS1)

Notably, CNX-011-67 also demonstrated efficacy in human islets obtained from type 2 diabetes patients, suggesting potential translational relevance of the preclinical findings .

Effects on Beta-Cell Preservation and Stress Reduction

A critical aspect of CNX-011-67's therapeutic potential is its ability to preserve beta-cell function and reduce cell stress. Treatment with this compound:

  • Reduced expression of stress markers including thioredoxin-interacting protein (TXNIP) and C/EBP homologous protein (CHOP) mRNA in islets under glucolipotoxic conditions

  • Decreased beta-cell apoptosis in ZDF rats by approximately 35% compared to untreated controls

  • Increased expression of peroxisome proliferator-activated receptor alpha (PPARa), which plays a role in protecting against fatty acid-induced dysfunction

Electron microscopy analysis of pancreatic islets from CNX-011-67-treated ZDF rats revealed:

Effects on Peripheral Insulin Signaling

Beyond its direct effects on pancreatic beta cells, CNX-011-67 also demonstrated beneficial effects on insulin signaling in peripheral tissues of ZDF rats. After 7 weeks of treatment:

  • Tissues from CNX-011-67-treated ZDF rats showed enhanced phosphorylated-AKT (p-AKT) to total-AKT levels:

    • 2.7-fold increase in adipose tissue

    • 3.7-fold increase in skeletal muscle

    • 3.3-fold increase in liver

These improvements in insulin signaling were associated with enhanced glucose clearance during insulin tolerance tests, consistent with the observed reduction in HOMA-IR values .

Mechanisms Underlying Beta-Cell Preservation

The beta-cell protective effects of CNX-011-67 appear to be mediated through multiple mechanisms:

  • Enhanced glucose metabolism: CNX-011-67 increases expression of glucokinase (GCK), the rate-limiting enzyme in glucose metabolism in beta cells

  • Improved mitochondrial function: The compound enhances ATP production in response to glucose stimulation

  • Reduced oxidative stress: Treatment reduces expression of TXNIP, a critical link between glucose toxicity and beta-cell apoptosis

  • Decreased endoplasmic reticulum (ER) stress: Reduced expression of CHOP, a marker of ER stress-related apoptosis

  • Enhanced PDX1 expression: PDX1 is essential for maintaining beta-cell identity and function

These mechanisms collectively contribute to maintaining functional beta-cell mass, which is crucial for long-term glycemic control in type 2 diabetes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator